molecular formula C72H100CoN18O17P B1669280 Cobamamide CAS No. 13870-90-1

Cobamamide

Cat. No.: B1669280
CAS No.: 13870-90-1
M. Wt: 1579.6 g/mol
InChI Key: OAJLVMGLJZXSGX-AZCDKEHOSA-L
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of coenzyme B12 involves several steps, starting from simpler precursors. The process typically includes the formation of the corrin ring, the incorporation of the cobalt ion, and the attachment of the adenosyl group. The reaction conditions often require specific pH levels, temperatures, and the presence of catalysts to facilitate the formation of the desired product .

Industrial Production Methods: Industrial production of coenzyme B12 is primarily achieved through microbial fermentation. The most commonly used microorganisms are Propionibacterium shermanii and Pseudomonas denitrificans. These bacteria are cultured under controlled conditions to produce coenzyme B12, which is then extracted and purified for various applications .

Chemical Reactions Analysis

Types of Reactions: Coenzyme B12 undergoes several types of chemical reactions, including:

Common Reagents and Conditions: Common reagents used in reactions involving coenzyme B12 include reducing agents like sodium borohydride and oxidizing agents like hydrogen peroxide. The reactions typically occur under mild conditions to preserve the integrity of the corrin ring .

Major Products: The major products formed from reactions involving coenzyme B12 include various cobalamin derivatives, such as methylcobalamin and hydroxocobalamin. These derivatives have distinct biological activities and are used in different therapeutic applications .

Properties

CAS No.

13870-90-1

Molecular Formula

C72H100CoN18O17P

Molecular Weight

1579.6 g/mol

IUPAC Name

2-(6-aminopurin-9-yl)-5-methanidyloxolane-3,4-diol;cobalt(3+);[5-(5,6-dimethylbenzimidazol-1-yl)-4-hydroxy-2-(hydroxymethyl)oxolan-3-yl] 1-[3-[(3R,13S,18S,19R)-2,13,18-tris(2-amino-2-oxoethyl)-7,12,17-tris(3-amino-3-oxopropyl)-3,5,8,8,13,15,18,19-octamethyl-2,7,12,17-tetrahydro-1H-corrin-21-id-3-yl]propanoylamino]propan-2-yl phosphate

InChI

InChI=1S/C62H90N13O14P.C10H12N5O3.Co/c1-29-20-39-40(21-30(29)2)75(28-70-39)57-52(84)53(41(27-76)87-57)89-90(85,86)88-31(3)26-69-49(83)18-19-59(8)37(22-46(66)80)56-62(11)61(10,25-48(68)82)36(14-17-45(65)79)51(74-62)33(5)55-60(9,24-47(67)81)34(12-15-43(63)77)38(71-55)23-42-58(6,7)35(13-16-44(64)78)50(72-42)32(4)54(59)73-56;1-4-6(16)7(17)10(18-4)15-3-14-5-8(11)12-2-13-9(5)15;/h20-21,23,28,31,34-37,41,52-53,56-57,76,84H,12-19,22,24-27H2,1-11H3,(H15,63,64,65,66,67,68,69,71,72,73,74,77,78,79,80,81,82,83,85,86);2-4,6-7,10,16-17H,1H2,(H2,11,12,13);/q;-1;+3/p-2/t31?,34?,35?,36?,37?,41?,52?,53?,56?,57?,59-,60+,61+,62+;;/m1../s1

InChI Key

OAJLVMGLJZXSGX-AZCDKEHOSA-L

Isomeric SMILES

CC1=CC2=C(C=C1C)N(C=N2)C3C(C(C(O3)CO)OP(=O)([O-])OC(C)CNC(=O)CC[C@@]4(C(C5[C@]6([C@@](C(C(=N6)C(=C7[C@@](C(C(=N7)C=C8C(C(C(=N8)C(=C4[N-]5)C)CCC(=O)N)(C)C)CCC(=O)N)(C)CC(=O)N)C)CCC(=O)N)(C)CC(=O)N)C)CC(=O)N)C)O.[CH2-]C1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)O)O.[Co+3]

SMILES

CC1=CC2=C(C=C1C)N(C=N2)C3C(C(C(O3)CO)OP(=O)([O-])OC(C)CNC(=O)CCC4(C(C5C6(C(C(C(=N6)C(=C7C(C(C(=N7)C=C8C(C(C(=N8)C(=C4[N-]5)C)CCC(=O)N)(C)C)CCC(=O)N)(C)CC(=O)N)C)CCC(=O)N)(C)CC(=O)N)C)CC(=O)N)C)O.[CH2-]C1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)O)O.[Co+3]

Canonical SMILES

CC1=CC2=C(C=C1C)N(C=N2)C3C(C(C(O3)CO)OP(=O)([O-])OC(C)CNC(=O)CCC4(C(C5C6(C(C(C(=N6)C(=C7C(C(C(=N7)C=C8C(C(C(=N8)C(=C4[N-]5)C)CCC(=O)N)(C)C)CCC(=O)N)(C)CC(=O)N)C)CCC(=O)N)(C)CC(=O)N)C)CC(=O)N)C)O.[CH2-]C1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)O)O.[Co+3]

Appearance

Solid powder

13870-90-1

physical_description

Dark red odorless solid;  Hygroscopic;  [Merck Index] Dark red powder;  [Sigma-Aldrich MSDS]

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>2 years if stored properly

solubility

partly miscible in water

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

3',4'-anhydroadenosylcobalamin
5'-deoxyadenosylcobalamin
adenosylcobalamin
AdoCbl
cobamamide
coenzyme B12
desoxyadenosylcobalamine
dibencozide
Indusil T
vitamin B12 coenzyme

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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